3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
Properties
Molecular Formula |
C19H17BrN2O5S2 |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
3-[(4-bromophenyl)sulfonylmethyl]-7,8-dimethoxy-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C19H17BrN2O5S2/c1-26-16-7-14-15(8-17(16)27-2)21-19-22(18(14)23)12(9-28-19)10-29(24,25)13-5-3-11(20)4-6-13/h3-8,12H,9-10H2,1-2H3 |
InChI Key |
ATJAFQUXJHKTDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(CSC3=N2)CS(=O)(=O)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazoloquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazoloquinazolinone core.
Introduction of the Bromophenylsulfonylmethyl Group: This step involves the reaction of the thiazoloquinazolinone core with a bromophenylsulfonylmethyl reagent under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromophenylsulfonyl group to a phenylsulfonyl group.
Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines (e.g., methylamine) and thiols (e.g., thiophenol).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific cellular responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
5-[2-(4-Bromo-phenyl)-vinyl-3-diphenylaminomethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K12)
- Core structure: Triazolo[1,5-c]quinazolinone.
- Substituents: 4-Bromophenylvinyl and diphenylaminomethyl groups.
- Key properties: IR peaks: 3459.93 cm⁻¹ (N–H stretch), 1590.43 cm⁻¹ (C=O stretch), 590.04 cm⁻¹ (Br group) . Anti-inflammatory activity: Demonstrated in preliminary assays, likely due to the triazoloquinazolinone scaffold’s ability to modulate cyclooxygenase (COX) pathways .
3-((3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)quinazoline-4(3H)-one (4a)
- Core structure: Quinazolinone-isoxazoline hybrid.
- Substituents : 4-Bromophenyl-dihydroisoxazole and methyl linker.
- Key findings: DFT studies: Highlighted electronic delocalization across the isoxazoline ring, enhancing stability and reactivity .
Thiazolo-Fused Heterocycles
Thiazolo[2,3-c]-1,2,4-triazole,3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)
- Core structure : Thiazolo-triazole fused with benzodioxole.
- Substituents : 4-Bromophenyl and benzodioxolyl groups.
- Key properties: Molecular formula: C₁₇H₁₀BrN₃O₂S (vs. C₁₉H₁₆BrN₃O₅S for the target compound) .
Bromophenyl-Containing Indole and Triazinoindole Derivatives
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (41)
- Core structure: Triazinoindole-pyrazole-indolone hybrid.
- Substituents : 4-Bromophenyl and dimethylindolone.
- Key contrast : While structurally distinct from the target compound, this analogue underscores the prevalence of 4-bromophenyl in enhancing cytotoxicity and selectivity in heterocyclic drug design .
Biological Activity
The compound 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique thiazoloquinazolinone core structure, combined with various substituents, positions it as a candidate for diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 497.38 g/mol. The structure features:
- A thiazoloquinazolinone core.
- Sulfonyl group linked to a bromophenyl moiety.
- Methoxy groups at positions 7 and 8 which enhance solubility and reactivity.
Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. For instance:
- Quinazolinone derivatives have shown effectiveness against various cancer cell lines including breast and colon cancer cells. The compound's structure allows it to interact with key biological targets involved in tumor progression.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one | A549 (lung) | <10 |
| 4-Bromophenylsulfonamide | MCF7 (breast) | 16.70 |
| 7-Methoxyquinazolinone | HCT116 (colon) | 12.54 |
Antimicrobial Activity
The compound's sulfonamide group is associated with antimicrobial properties. Similar compounds have been reported to exhibit broad-spectrum activity against various bacterial strains, making them potential candidates for addressing antibiotic resistance.
Anti-inflammatory Effects
Compounds within the quinazolinone class have also demonstrated anti-inflammatory properties. They inhibit pathways that lead to inflammation, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases.
Understanding the mechanism of action of 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves studying its interactions with biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Binding: It can bind to receptors that mediate inflammatory responses or tumor growth.
Case Studies
-
Study on Antitumor Efficacy:
A study evaluated the cytotoxic effects of various quinazoline derivatives on multiple cancer cell lines and found that modifications to the thiazoloquinazolinone structure significantly influenced its activity. The compound exhibited potent cytotoxicity against A549 lung cancer cells. -
Antimicrobial Evaluation:
Another research highlighted the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains. The compound was tested alongside known antibiotics and showed synergistic effects.
Q & A
Q. Table 1. Key Synthetic Parameters for PTC-Mediated Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | +25% yield |
| TBAB Catalyst Loading | 10 mol% | +15% yield |
| Solvent Polarity | Benzene/K₂CO₃ | Precipitates product |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Compound | Substituents | IC₅₀ (µM) | Target |
|---|---|---|---|
| Target Compound | 7,8-OCH₃, 4-BrPh-SO₂ | 8.9 ± 0.7 | HeLa |
| Analog A | 7-OCH₃, 4-ClPh-SO₂ | 14.2 ± 1.1 | HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
